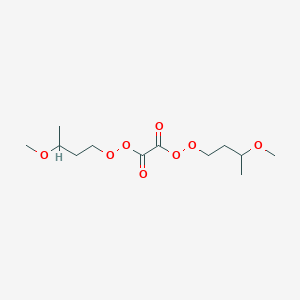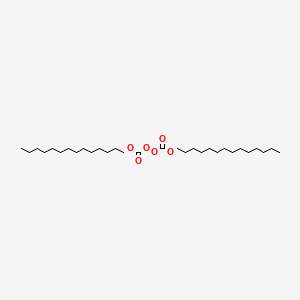
Éter de vinilo dodecílico
Descripción general
Descripción
Dodecyl vinyl ether: . It is a type of vinyl ether, characterized by the presence of an ethenyloxy group attached to a dodecane chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Dodecyl vinyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of membrane dynamics and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
Target of Action
Dodecyl vinyl ether, also known as Dodecane, 1-(ethenyloxy)- or 1-ethenoxydodecane, is a compound that primarily targets the polymerization process . It is used in a wide range of syntheses, including addition and electrocyclic reactions .
Mode of Action
The interaction of Dodecyl vinyl ether with its targets involves the formation of polymers through a process known as polymerization . This process involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks .
Biochemical Pathways
Dodecyl vinyl ether affects the polymerization pathway. It is used in the synthesis of polymers, where it contributes to the formation of polymer chains . The downstream effects of this pathway include the creation of materials with specific properties, such as coatings .
Result of Action
The molecular and cellular effects of Dodecyl vinyl ether’s action primarily involve the formation of polymers . These polymers can then be used in various applications, including the creation of coatings .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dodecyl vinyl ether. For instance, the polymerization process can be influenced by factors such as temperature and the presence of other chemicals . Furthermore, Dodecyl vinyl ether is synthesized from biobased platform chemicals using environmentally benign synthetic transformations , indicating that its production process is designed to be sustainable and environmentally friendly.
Análisis Bioquímico
Biochemical Properties
Dodecyl vinyl ether plays a significant role in biochemical reactions, particularly in the formation of biobased polymers. It interacts with enzymes and proteins involved in polymerization processes. For instance, it can be copolymerized with other monomers using radical initiators derived from natural oils . The interactions between dodecyl vinyl ether and these biomolecules are primarily based on radical polymerization mechanisms, where the vinyl group of the ether reacts with radicals to form long polymer chains.
Cellular Effects
The effects of dodecyl vinyl ether on various types of cells and cellular processes are still under investigation. It is known that dodecyl vinyl ether can influence cell function by integrating into cell membranes due to its hydrophobic alkyl chain. This integration can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form polymers may also impact the structural integrity and function of cellular membranes .
Molecular Mechanism
At the molecular level, dodecyl vinyl ether exerts its effects through radical polymerization. The vinyl group of the compound interacts with radical initiators, leading to the formation of polymer chains. This process can result in the activation or inhibition of enzymes involved in polymerization. Additionally, the long alkyl chain of dodecyl vinyl ether can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dodecyl vinyl ether can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures or UV light. Long-term studies have shown that dodecyl vinyl ether can maintain its polymerization activity over extended periods, although its efficiency may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of dodecyl vinyl ether in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, dodecyl vinyl ether can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced at higher concentrations .
Metabolic Pathways
Dodecyl vinyl ether is involved in metabolic pathways related to lipid metabolism. It can be metabolized by enzymes that process long-chain alkyl ethers, leading to the formation of various metabolites. These metabolic processes can affect the levels of lipids and other metabolites in cells, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, dodecyl vinyl ether is transported and distributed through interactions with transport proteins and binding proteins. Its hydrophobic nature allows it to integrate into lipid membranes, facilitating its movement across cellular compartments. The compound’s distribution can affect its localization and accumulation in specific tissues, impacting its overall activity and function .
Subcellular Localization
Dodecyl vinyl ether is primarily localized in the lipid membranes of cells due to its hydrophobic alkyl chain. This localization can influence its activity and function, as it may interact with membrane-bound proteins and other biomolecules. The compound’s subcellular distribution is also affected by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecyl vinyl ether can be synthesized through the reaction of dodecanol with acetylene in the presence of a base, such as potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired vinyl ether .
Industrial Production Methods: In industrial settings, the production of Dodecyl vinyl ether often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: Dodecyl vinyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated ethers.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated ethers.
Substitution: Halogenated ethers.
Comparación Con Compuestos Similares
Octadecane, 1-(ethenyloxy)-: Similar in structure but with a longer carbon chain.
Hexadecane, 1-(ethenyloxy)-: Another vinyl ether with a different chain length.
Dodecyl vinyl ether: Shares similar chemical properties but differs in chain length and specific applications.
Uniqueness: Dodecyl vinyl ether is unique due to its specific chain length and the presence of the vinyl ether group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific molecular interactions and properties .
Propiedades
IUPAC Name |
1-ethenoxydodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h4H,2-3,5-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYAKLSFVAPMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29160-06-3 | |
| Record name | Dodecane, 1-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061098 | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-14-0 | |
| Record name | Dodecyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(vinyloxy)dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL VINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8RPK2NTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


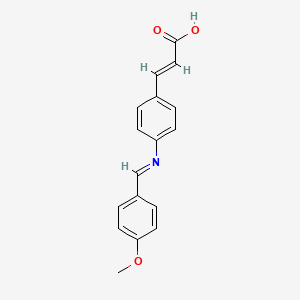
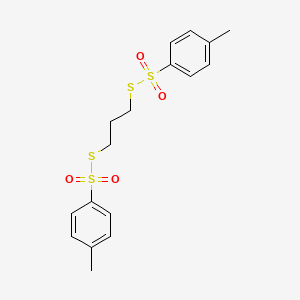
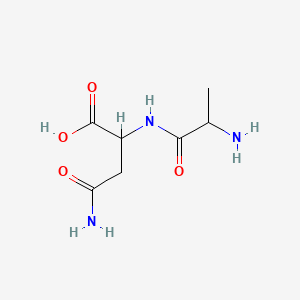

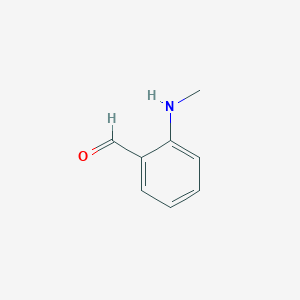
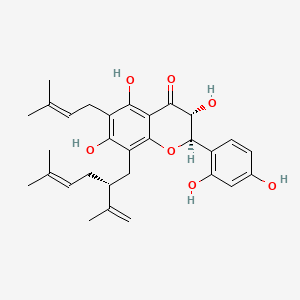



![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)
![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)
